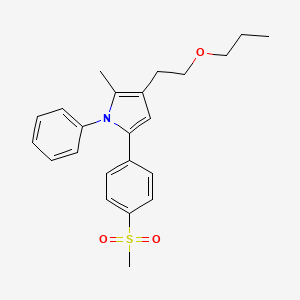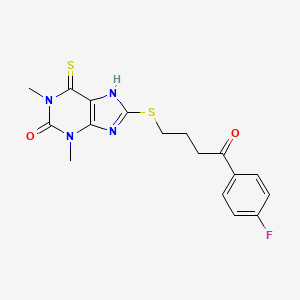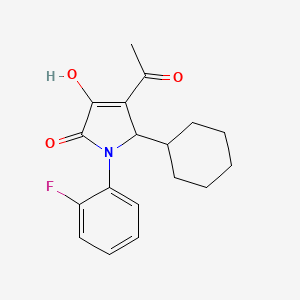
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-
描述
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(2-fluorophenyl)-1,5-dihydro-3-hydroxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has shown to have significant biochemical and physiological effects.
科学研究应用
Synthesis and Characterization
- A study on the synthesis, characterization, and reactivity of related heterocyclic molecules, exploring aspects like molecular stability, charge transfer, and potential for non-linear optics applications. This includes the analysis of hyper-conjugative interactions and charge delocalization (Murthy et al., 2017).
Library Creation for Drug Discovery
- Development of a convenient procedure for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. More than 3000 pyrrolones were synthesized, demonstrating the scope of this approach for creating diverse chemical libraries (Ryabukhin et al., 2012).
Antioxidant Activity
- Investigation into the antioxidant activity of 3-pyrroline-2-ones derivatives. A particular derivative showed promising radical scavenging activity, comparable to conventional antioxidants, suggesting potential applications in physiological environments (Nguyen et al., 2022).
Methodologies for Synthesis
- Various studies focusing on the methodologies for synthesizing derivatives of 2H-pyrrol-2-one and their potential applications in different fields, such as organic synthesis and pharmaceuticals (Yoshida et al., 2002).
Potential in Cancer Drug Development
- A study on the reaction of isocyanides and chalcones, leading to the efficient synthesis of 5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones, which could be significant in developing new anti-cancer drugs (Adib et al., 2007).
Photochemical Applications
- Research into the photochemical radical cyclization of γ, δ-unsaturated oximes to create 3,4-dihydro-2H-pyrroles, highlighting potential applications in photochemistry and material sciences (Kitamura et al., 2005).
Molecular Structure Studies
- Analysis of molecular structures of pyrrole derivatives and their interactions, contributing to the understanding of chemical bonding and molecular properties in organic chemistry (Abe et al., 1990).
Cholesterol Biosynthesis Inhibition
- Exploration of derivatives of 2H-pyrrol-2-one for their potential in inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, with implications for cardiovascular drug development (Roth et al., 1990).
属性
IUPAC Name |
3-acetyl-2-cyclohexyl-1-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c1-11(21)15-16(12-7-3-2-4-8-12)20(18(23)17(15)22)14-10-6-5-9-13(14)19/h5-6,9-10,12,16,22H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAZOCRXWIIRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(2-fluorophenyl)-1,5-dihydro-3-hydroxy- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



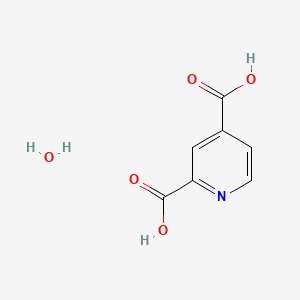
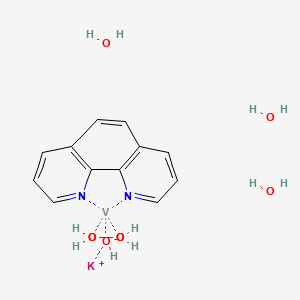

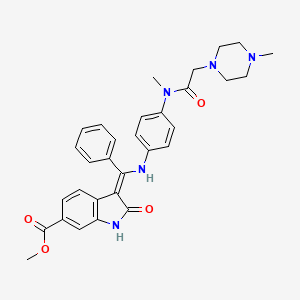
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
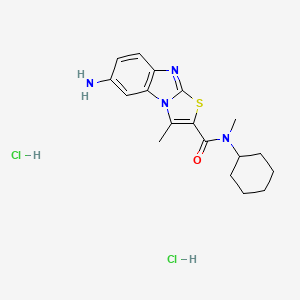
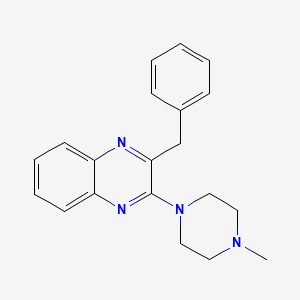
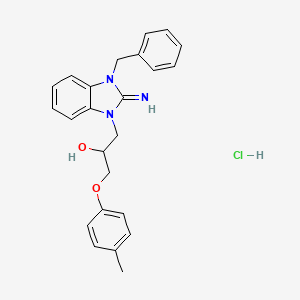
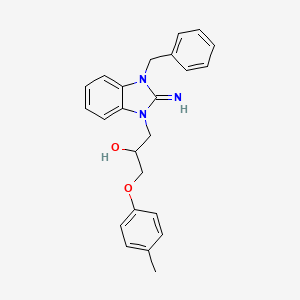
![6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one](/img/structure/B1663102.png)
![2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone](/img/structure/B1663103.png)
![5-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol](/img/structure/B1663104.png)
